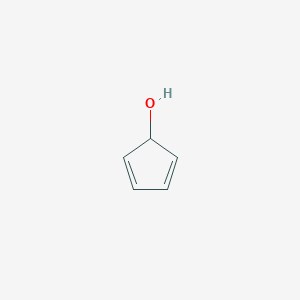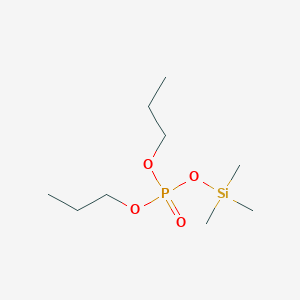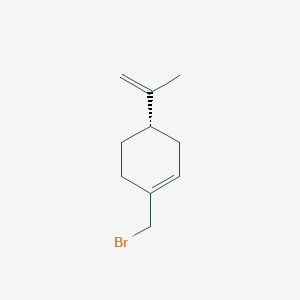
(3-Phenylprop-2-en-1-ylidene)propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylprop-2-en-1-ylidene)propanedial is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-ylidene moiety and a propanedial backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-2-en-1-ylidene)propanedial typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting an aldehyde or ketone with an active methylene compound in the presence of a base. For instance, the reaction between cinnamaldehyde and acetylacetone in the presence of a base like pyrrolidine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction remains a fundamental approach, and modifications to this method can be applied to scale up the production for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylprop-2-en-1-ylidene)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(3-Phenylprop-2-en-1-ylidene)propanedial has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (3-Phenylprop-2-en-1-ylidene)propanedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: Shares a similar structure with a phenyl group and an aldehyde functional group.
Benzylideneacetone: Contains a phenyl group attached to a carbonyl group through a double bond.
Chalcones: Characterized by the presence of a phenyl group and an α,β-unsaturated carbonyl system.
Uniqueness
(3-Phenylprop-2-en-1-ylidene)propanedial is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties.
Propriétés
| 82700-53-6 | |
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-cinnamylidenepropanedial |
InChI |
InChI=1S/C12H10O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-10H |
Clé InChI |
GIXCGWXEJXGIQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)


![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)




![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
